molecular formula C21H15F3N2O2S B2979917 4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428366-81-7

4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Cat. No. B2979917
CAS RN: 1428366-81-7
M. Wt: 416.42
InChI Key: SOHJVYJIHFCDGB-UHFFFAOYSA-N
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Description

“4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” is a complex organic compound. It belongs to the class of compounds known as thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the types of hydrogen atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex due to the presence of multiple functional groups. These reactions could involve various mechanisms, including condensation reactions and cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the types of atoms and bonds it contains. For instance, the presence of aromatic rings and polar functional groups could influence its solubility, reactivity, and other properties .

Scientific Research Applications

Molecular Synthesis and Structural Analysis

  • The synthesis of benzothiazines and related heterocycles, such as benzimidazoles and benzothiazoles, through molecular iodine-mediated oxidative cyclization, illustrates the utility of these compounds in creating new chemical entities. This process allows for the formation of new C-N and S-N bonds at ambient temperature, highlighting the compound's role in innovative synthetic routes (Gunaganti Naresh, R. Kant, T. Narender, 2014).
  • Another study demonstrates the incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, showcasing the compound's versatility in the synthesis of fluorinated heterocycles, which are significant due to their pharmacokinetic properties (Q. Xiao, J. Sheng, Zhiyuan Chen, Jie Wu, 2013).

Pharmacological Applications and Biological Activities

  • The development of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones demonstrates the compound's potential in generating derivatives with moderate to good inhibitory activity against various cancer cell lines. This highlights its importance in the discovery of new anticancer agents (A. Kamal, Y. Srikanth, Md. Ashraf, 2011).

Synthesis of Fluorinated Derivatives

  • The synthesis of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines shows the introduction of fluorine atoms into the thiadiazine ring, aiming to modify the electronic properties and potentially affect the biological activity of these compounds. The study of their tautomeric structures provides insights into the influence of fluorination on molecular stability and reactivity (E. V. Shchegol'kov, Y. Burgart, V. I. Saloutin, O. Chupakhin, 2013).

Antimicrobial and Antifungal Activities

  • Research into the synthesis and evaluation of novel compounds based on the thiadiazine scaffold for antimicrobial and antifungal activities underlines the importance of these derivatives in addressing the need for new therapeutic agents. The development of compounds with improved biological activities against various pathogens demonstrates the potential of thiadiazine derivatives in contributing to the fight against infectious diseases (V. Sumangala, B. Poojary, N. Chidananda, 2012).

Future Directions

The future directions for the study of “4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide” could involve further exploration of its biological activities and potential applications in medicine. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis .

Mechanism of Action

properties

IUPAC Name

4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,3-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O2S/c22-21(23,24)17-10-6-7-15(13-17)14-26-25-20(16-8-2-1-3-9-16)18-11-4-5-12-19(18)29(26,27)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHJVYJIHFCDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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